alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a methoxybenzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of intermediates and the final product using techniques such as distillation, crystallization, or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of surfactants, adhesives, and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino and ethoxy groups but lacks the methoxybenzenemethanol moiety.
4-Methoxybenzyl chloride: Contains the methoxybenzyl group but lacks the dimethylamino and ethoxy functionalities.
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-methoxybenzenemethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
131961-49-4 |
---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(4-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-14(2)8-9-17-10-13(15)11-4-6-12(16-3)7-5-11;/h4-7,13,15H,8-10H2,1-3H3;1H |
InChI Key |
BBFUAOVYISNUEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC=C(C=C1)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.